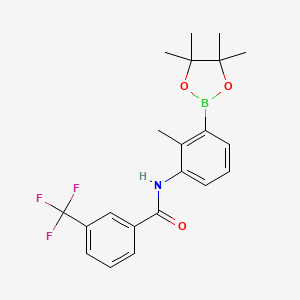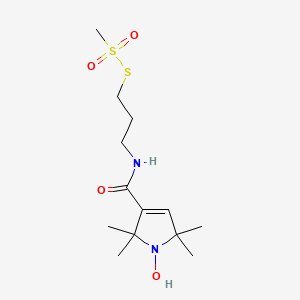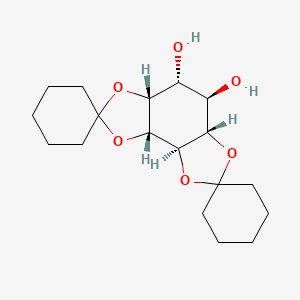
1,2-5,6-di-O-cyclohexylidene-myo-inositol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-5,6-di-O-cyclohexylidene-myo-inositol: is a chemical compound with the molecular formula C18H28O6 . It is a derivative of myo-inositol, a type of sugar alcohol, where the hydroxyl groups at positions 1, 2, 5, and 6 are protected by cyclohexylidene groups. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1,2-5,6-di-O-cyclohexylidene-myo-inositol can be synthesized through the reaction of myo-inositol with cyclohexanone in the presence of an acid catalyst. The reaction typically involves the formation of a ketal linkage between the hydroxyl groups of myo-inositol and the carbonyl group of cyclohexanone.
Industrial Production Methods:
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
1,2-5,6-di-O-cyclohexylidene-myo-inositol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ketal groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tosyl chloride (TsCl) or acyl chlorides can be used for substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the original myo-inositol.
Applications De Recherche Scientifique
1,2-5,6-di-O-cyclohexylidene-myo-inositol has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl groups in organic synthesis, allowing selective reactions to occur at other positions.
Biology: The compound can be used in studies involving inositol metabolism and signaling pathways.
Medicine: Research into its potential therapeutic applications, such as inositol derivatives for treating certain medical conditions, is ongoing.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2-5,6-di-O-cyclohexylidene-myo-inositol involves its ability to protect hydroxyl groups from unwanted reactions. By forming stable ketal linkages, the compound prevents the hydroxyl groups from participating in reactions, allowing selective modifications at other positions. This property is particularly useful in organic synthesis and research applications.
Comparaison Avec Des Composés Similaires
- 1,2:4,5-di-O-cyclohexylidene-myo-inositol
- 1,2:3,4-di-O-cyclohexylidene-myo-inositol
- 1,2:5,6-di-O-isopropylidene-myo-inositol
Comparison:
1,2-5,6-di-O-cyclohexylidene-myo-inositol is unique due to the specific positions of the cyclohexylidene groups, which provide distinct steric and electronic properties. Compared to other similar compounds, it offers different reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis and research.
Propriétés
Formule moléculaire |
C18H28O6 |
|---|---|
Poids moléculaire |
340.4 g/mol |
InChI |
InChI=1S/C18H28O6/c19-11-12(20)14-16(24-18(22-14)9-5-2-6-10-18)15-13(11)21-17(23-15)7-3-1-4-8-17/h11-16,19-20H,1-10H2/t11-,12-,13-,14+,15-,16-/m1/s1 |
Clé InChI |
PHAPESVEHHOBEI-YTQIUSBHSA-N |
SMILES isomérique |
C1CCC2(CC1)O[C@@H]3[C@@H]([C@H]([C@H]4[C@H]([C@@H]3O2)OC5(O4)CCCCC5)O)O |
SMILES canonique |
C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



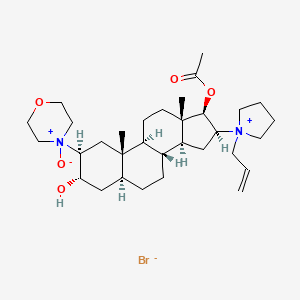
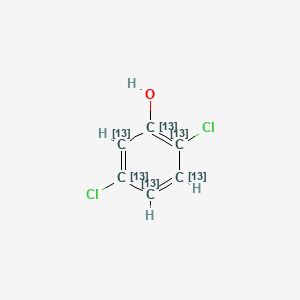

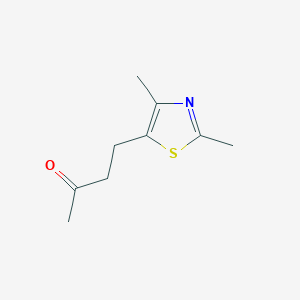
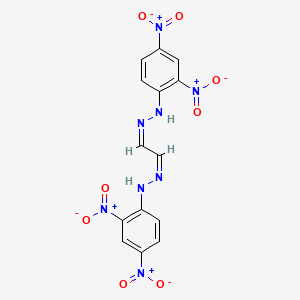
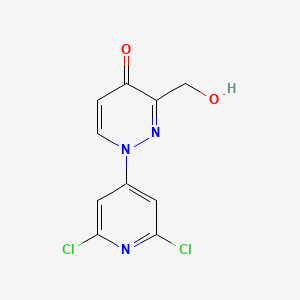

![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate](/img/structure/B13857587.png)
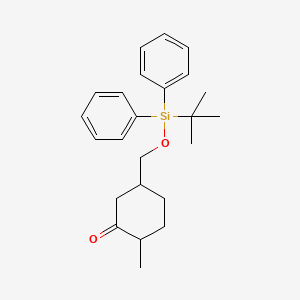
![sodium;(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B13857594.png)
